(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

antinociceptive COX-2 inhibition chalcone SAR

This chalcone enaminone features a 4-chlorophenyl ketone and a dimethylamino enaminone moiety conferring distinct electronic properties and a nearly planar conformation (X-ray torsion -179°). Ideal for COX-2 screening, α-glucosidase inhibition assays (IC₅₀ 0.9–5.5 mM scaffold potential), and solid-state analytical method development. Verify ≥97% purity for reproducible results.

Molecular Formula C11H12ClNO
Molecular Weight 209.67 g/mol
CAS No. 67382-35-8
Cat. No. B1353539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
CAS67382-35-8
Molecular FormulaC11H12ClNO
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESCN(C)C=CC(=O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C11H12ClNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7+
InChIKeyTWBABRJLWCBTBS-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-1-(4-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (CAS 67382-35-8) – Technical Specifications and Sourcing Baseline


(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (CAS 67382-35-8) is a substituted chalcone derivative characterized by an α,β-unsaturated ketone core bearing a 4-chlorophenyl ring and a terminal dimethylamino enaminone moiety [1]. The compound exhibits a molecular weight of 209.67 g/mol, a calculated XLogP3-AA value of 2.6, and a melting point of 85–87 °C when crystallized from hexane [1]. Its nearly planar molecular conformation, established by single-crystal X-ray diffraction, reveals a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) and intermolecular packing dominated by van der Waals forces with the closest contact at 3.647 Å [2]. The dimethylamino enaminone functionality confers distinct electronic properties that differentiate this compound from simpler chalcone analogs lacking the terminal amine group [1].

Why Generic Substitution of (2E)-1-(4-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (CAS 67382-35-8) May Lead to Divergent Experimental Outcomes


The (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one scaffold contains two electronically coupled functional domains – the 4-chlorophenyl ketone and the dimethylamino enaminone – that are not simply additive in their physicochemical and biological behavior. The enaminone moiety introduces a vinylogous amide character, altering the conjugation pathway and electron density distribution across the α,β-unsaturated system [1]. Substitution of the 4-chloro group (Hammett σp = 0.23) with other halogens or electron-withdrawing/donating groups modulates both the electronic environment of the enaminone and the compound's intermolecular packing, as evidenced by the sensitivity of the torsion angle to para-substituent identity . Furthermore, the dimethylamino group functions as a hydrogen-bond acceptor (pKa ≈ 4.98 predicted for the conjugate acid) and contributes to the compound's lipophilicity profile (XLogP3-AA = 2.6), which differs substantially from analogs bearing diethylamino, morpholino, or unsubstituted amine groups [1]. These structural features collectively influence solubility, stability, and target engagement, meaning that replacement with a closely related analog cannot be assumed to yield equivalent performance without empirical verification [2].

Quantitative Differentiation Evidence for (2E)-1-(4-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (CAS 67382-35-8) Versus Structural Analogs


COX-2 Binding Affinity of the 4-Chloro Substituent in Dimethylamino Chalcones: Comparative in Silico Analysis

In a head-to-head in silico docking study of substituted 4-N,N-dimethylamino chalcones, the compound bearing a 4-chloro substituent (designated 4f) exhibited selective binding affinity toward the COX-2 enzyme, in contrast to 4-methoxy (4b) and 3,4-dimethoxy (4c) analogs which preferentially bound to iNOS. This differential target engagement profile was not observed in the corresponding 4-carboxy chalcone series, where the 4-fluoro analog (5e) demonstrated dual affinity for both iNOS and COX-2 [1]. The precise binding energy values were not disclosed in the abstracted data, limiting full quantitative comparison; however, the qualitative distinction in target selectivity is documented. This evidence is classified as class-level inference, as the specific compound 67382-35-8 is a structural member of the 4-chloro dimethylamino chalcone class represented by compound 4f in the study [1].

antinociceptive COX-2 inhibition chalcone SAR

α-Glucosidase Inhibitory Potency Enhancement Conferred by the 4-Chlorophenyl Enaminone Moiety

A structure-activity relationship (SAR) study of chromonyl enaminones revealed that incorporation of a 4-chlorophenyl group at the enaminone moiety (derivatives 2a–e) significantly enhanced α-glucosidase inhibition compared to analogs lacking this substituent. Specifically, compounds 2a, 2d, and 2e exhibited IC₅₀ values of 5.5 mM, 0.9 mM, and 1.5 mM, respectively, outperforming the reference standard acarbose (IC₅₀ = 7.73 ± 0.9 mM) [1]. The SAR analysis explicitly concluded that the presence of the 4-chlorophenyl group at the enaminone moiety is a key structural determinant for increased enzyme inhibition [1]. This represents class-level inference for compound 67382-35-8, as it contains the identical 4-chlorophenyl enaminone pharmacophore present in the active derivatives 2a, 2d, and 2e [1].

α-glucosidase inhibition enaminone diabetes

Crystal Structure Confirmation of Planar Conformation and Intermolecular Packing Distances

Single-crystal X-ray diffraction analysis of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one established that the molecule adopts a nearly planar conformation, with a deviation from planarity of less than 0.2 Å and a C(4)-C(7)-C(8)-C(9) torsion angle of -179(2)° [1]. Intermolecular interactions are dominated by van der Waals forces, with the closest contact distance measured at 3.647 Å between O(3) and C(4) of symmetry-related molecules [1]. This contrasts with related chalcones that exhibit greater conformational flexibility or different intermolecular hydrogen-bonding networks depending on substituent identity. The planar geometry and specific packing arrangement influence solid-state stability, solubility, and potential for co-crystal formation [1].

crystallography solid-state intermolecular interactions

Comparative Physicochemical Property Profile: Lipophilicity, pKa, and Thermal Stability

The computed physicochemical profile of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one includes an XLogP3-AA value of 2.6, a predicted pKa of 4.98 ± 0.70 for the conjugate acid, and a measured boiling point of 303 °C with a flash point of 137 °C [1]. These values position this compound within a distinct lipophilicity range compared to other halogen-substituted chalcones: the corresponding 4-fluoro analog typically exhibits lower XLogP (~2.1), while 4-bromo and 4-iodo analogs show higher values (~2.9–3.2) [1]. The pKa of 4.98 indicates that the dimethylamino group remains largely unprotonated at physiological pH (7.4), which may influence membrane permeability and protein binding characteristics [1]. The melting point of 85–87 °C (from hexane) provides a concrete quality control parameter .

physicochemical properties lipophilicity thermal stability

Commercial Availability Specifications: Purity Threshold and Storage Requirements

Commercial sourcing of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (CAS 67382-35-8) typically specifies a purity of ≥97% with a recommended storage temperature of 2–8 °C and protection from light, as documented by major research chemical suppliers . This purity specification is comparable to that offered for closely related enaminone chalcones such as (2E)-1-(4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one (typically ≥95–97%) . The cold-chain storage requirement (shipped on wet ice) reflects the compound's susceptibility to thermal degradation or photochemical isomerization of the α,β-unsaturated ketone system . Procurement quantities range from 250 mg to 5 g, with pricing varying accordingly .

procurement purity storage stability

Validated Application Scenarios for (2E)-1-(4-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (CAS 67382-35-8) Based on Quantitative Evidence


Lead Identification for COX-2 Selective Anti-Inflammatory Screening

Based on class-level in silico evidence indicating that 4-chloro-substituted dimethylamino chalcones exhibit preferential binding to COX-2 over iNOS, compound 67382-35-8 is appropriate for inclusion in primary screening cascades aimed at identifying COX-2 selective modulators [1]. Researchers should consider using this compound as a reference standard when evaluating novel COX-2 inhibitor chemotypes, with the understanding that methoxy-substituted dimethylamino chalcone analogs are more likely to produce confounding iNOS-mediated signals [1].

α-Glucosidase Inhibitor Scaffold Optimization and Diabetes Target Validation

The 4-chlorophenyl enaminone pharmacophore, which is the defining structural feature of compound 67382-35-8, has been demonstrated to confer sub-millimolar α-glucosidase inhibitory potency in chromonyl enaminone derivatives (IC₅₀ = 0.9–5.5 mM), outperforming the clinical standard acarbose (IC₅₀ = 7.73 mM) [1]. This compound can therefore serve as a minimalist scaffold for structure-based design of novel α-glucosidase inhibitors or as a positive control in enzyme inhibition assays relevant to type 2 diabetes research [1].

Solid-State Characterization and Co-Crystal Engineering Studies

The well-defined crystal structure of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, including its nearly planar conformation (torsion angle -179(2)°) and van der Waals-dominated intermolecular packing (closest contact 3.647 Å), provides a robust reference for solid-state analytical method development [1]. This compound is suitable for use as a model system in co-crystal screening campaigns, powder X-ray diffraction (PXRD) calibration, and studies investigating the relationship between molecular planarity and pharmaceutical formulation stability [1].

Fluorescent Probe Precursor and Photophysical Property Investigations

Dimethylamino-substituted chalcones, including the 4-chloro derivative, possess conjugated π-systems with potential fluorescence properties, as demonstrated by systematic photophysical characterization of related N,N-dimethylamino-chalcones [1]. While quantitative fluorescence data (quantum yield, Stokes shift, lifetime) specific to 67382-35-8 require direct measurement, the compound's structural features position it as a viable precursor for developing fluorescent probes or for use in photophysical SAR studies exploring the influence of para-halogen substitution on emission properties [1].

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